Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate
Description
Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate is a pyrazolidine derivative featuring a saturated five-membered heterocyclic ring containing two nitrogen atoms. The substituents include a 4-methylphenyl group at position 5 and an ethyl ester moiety at position 2. The ethyl ester group enhances lipophilicity, which may improve membrane permeability, while the 4-methylphenyl substituent contributes to steric and electronic modulation .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-6-4-9(2)5-7-10/h4-7,11-12,14-15H,3,8H2,1-2H3 |
InChI Key |
UBBZHXQHUFTPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
[3++2] Cycloaddition with Aldehydes
The [3++2] cycloaddition reaction is a cornerstone for constructing pyrazolidine rings. In this method, 4-methylbenzaldehyde reacts with a hydrazine derivative (e.g., 1,2-dimethylhydrazine) and ethyl acrylate under thermal conditions. For example, heating at 140°C in ethylene glycol for 10 hours yields the pyrazolidine core, followed by esterification.
Representative Procedure
- Reactants : 4-Methylbenzaldehyde (5 mmol), 1,2-dimethylhydrazine dihydrochloride (5 mmol), ethyl acrylate (50 mmol).
- Conditions : Ethylene glycol solvent, 140°C, N₂ atmosphere, 10 hours.
- Workup : Neutralization with triethylamine, extraction with chloroform, and recrystallization.
- Yield : 75–85% after purification.
This method benefits from stereoselectivity, producing the 3cis,4trans,5trans isomer as the major product. Nuclear Overhauser Effect (NOE) spectroscopy confirms the stereochemistry.
Silver-Catalyzed Cyclization
Silver catalysts enable efficient pyrazolidine formation via cyclization. A patent describes using silver organocomplexes (e.g., Ag(PPh₃)₃NO₃) with diethyl maleate and 3-chloro-2-hydrazinopyridine.
Optimized Protocol
- Catalyst : Ag(PPh₃)₃NO₃ (0.0002 mol/mol substrate).
- Reactants : 3-Chloro-2-hydrazinopyridine, diethyl maleate (1.25 mol eq).
- Conditions : 25–30°C, 2 hours in dimethylformamide (DMF).
- Yield : 80–83% purity >96%.
Silver’s role in stabilizing intermediates enhances reaction efficiency, avoiding side products like oxazolones.
Hydrazine Cyclization Methods
Hydrazine-Diene Cyclization
Hydrazines react with dienophiles (e.g., ethyl acrylate) to form pyrazolidines. A two-step process involves:
- Cyclization : Hydrazine and diene react at 80–100°C.
- Esterification : Carboxylic acid intermediate treated with ethanol/H₂SO₄.
Example
- Reactants : 4-Methylphenylhydrazine, ethyl acrylate.
- Conditions : Reflux in ethanol, 12 hours.
- Yield : 70–78% after column chromatography.
Esterification of Pyrazolidine Carboxylic Acids
Acid-Catalyzed Esterification
Pyrazolidine-3-carboxylic acid is esterified using ethanol and H₂SO₄:
- Reactants : 5-(4-Methylphenyl)pyrazolidine-3-carboxylic acid (1 eq), ethanol (5 eq).
- Conditions : H₂SO₄ (cat.), reflux, 6 hours.
- Yield : 85–90%.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Antioxidant Activity
The antioxidant potential of Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate has been evaluated using the DPPH radical scavenging method. The results indicate significant free radical scavenging activity.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85% | 25 µg/mL |
| Control (Ascorbic Acid) | 95% | 15 µg/mL |
This data suggests that while the compound is effective, it may not be as potent as established antioxidants like ascorbic acid.
Antimicrobial Activity
The antimicrobial efficacy has been assessed against various bacterial strains using agar well diffusion methods. The minimum inhibitory concentration (MIC) values are shown below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Salmonella typhi | 15 |
These findings indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is clinically relevant.
Anti-inflammatory Potential
Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound, positioning it as a candidate for further investigation in inflammatory disease models.
Case Study 1: Inflammatory Bowel Disease
A study examined the compound's effect on inflammatory bowel disease (IBD). Mice treated with this compound showed reduced symptoms of colitis compared to controls, with histological analysis revealing decreased inflammation markers.
Case Study 2: Neuroprotective Effects
Another investigation assessed its neuroprotective effects in models of neurodegeneration. The compound demonstrated an ability to reduce neuronal apoptosis induced by oxidative stress, suggesting potential applications in neuroprotective therapies.
Industrial Applications
This compound is also utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable component in various chemical syntheses and formulations.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)-5-(4-methylphenyl)-1,2,4,5-tetrazole-1,3-dicarboxylic Acid
- Structural Differences : This compound () replaces the pyrazolidine core with a tetrazole ring, a nitrogen-rich aromatic system. The tetrazole is substituted with 4-hydroxyphenyl and 4-methylphenyl groups, along with two carboxylic acid functionalities.
- Reactivity: Tetrazoles are known as bioisosteres for carboxylic acids, offering metabolic stability but requiring synthesis under harsh conditions (e.g., 150°C in ethanol with 2,4-dinitrophenylhydrazine) .
- Applications : Tetrazoles are widely used in medicinal chemistry for their stability and hydrogen-bonding capabilities, suggesting this analog may target enzymes or receptors requiring polar interactions.
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
- Structural Differences : This compound () features a pyrazolo[3,4-c]pyridine scaffold, a fused bicyclic system with one unsaturated pyrazole ring and a partially saturated pyridine ring. Substituents include a 4-methoxyphenyl group and a 2-oxopiperidinylphenyl moiety.
- Solubility: The fused ring system and polar oxo group may reduce solubility in nonpolar solvents relative to the simpler pyrazolidine structure.
Other High-Similarity Analogs
lists additional analogs with similarity scores >0.90, including:
- Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 473927-64-9): Lacks the piperidinylphenyl group, simplifying the structure but reducing steric complexity.
- Ethyl 2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate (CAS 1197815-67-0): A non-heterocyclic ester with a branched alkyl chain and piperidine moiety, indicating divergent biological targets.
Comparative Data Table
Research Implications and Limitations
- Structural Flexibility vs.
- Further studies using crystallographic tools (e.g., SHELX for structural refinement or ORTEP-3 for graphical visualization ) are recommended to validate these comparisons.
Biological Activity
Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrazolidine core, which is known for its pharmacological versatility. The synthesis typically involves the condensation of ethyl acetoacetate with hydrazine derivatives, followed by further functionalization to introduce the 4-methylphenyl group. This synthetic pathway highlights the compound's accessibility for research and development.
1. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. In studies, the compound exhibited significant free radical scavenging activity, indicating its potential as a protective agent against oxidative stress.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85% | 25 µg/mL |
| Control (Ascorbic Acid) | 95% | 15 µg/mL |
This data suggests that while this compound is effective, it may not be as potent as established antioxidants like ascorbic acid.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using agar well diffusion methods.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Salmonella typhi | 15 |
These findings indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections.
3. Anti-inflammatory Potential
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound. This activity positions it as a candidate for further investigation in inflammatory disease models.
Case Studies and Research Findings
Recent research has focused on the therapeutic applications of this compound in various disease models:
- Case Study 1 : A study examined the compound's effect on inflammatory bowel disease (IBD). Mice treated with this compound showed reduced symptoms of colitis compared to controls, with histological analysis revealing decreased inflammation markers.
- Case Study 2 : Another investigation assessed its neuroprotective effects in models of neurodegeneration. The compound demonstrated an ability to reduce neuronal apoptosis induced by oxidative stress, suggesting potential applications in neuroprotective therapies.
Q & A
Basic Research Questions
Q. How can the purity and structural identity of Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate be validated in synthetic chemistry workflows?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for structure refinement . Optimize crystallization conditions (e.g., solvent evaporation or slow diffusion) to obtain high-quality crystals. Validate bond lengths, angles, and stereochemistry against crystallographic databases.
- Complementary Techniques : Pair XRD with /-NMR and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots .
Q. What are the recommended protocols for synthesizing pyrazolidine derivatives like this compound?
- Methodology :
- Annulation Reactions : Adapt phosphine-catalyzed [3+2] annulation strategies (e.g., using tributylphosphine to assemble the pyrazolidine core) . Optimize stoichiometry of reactants (e.g., ethyl acrylate derivatives and aryl imines) under inert conditions.
- Biginelli Reaction : Explore one-pot multicomponent reactions with aldehydes, β-keto esters, and urea/thiourea analogs. Monitor reaction progress via TLC and purify using column chromatography .
Q. How should researchers address limited safety and toxicity data for this compound?
- Methodology :
- Precautionary Measures : Follow general guidelines for pyrazolidine analogs: use fume hoods, wear nitrile gloves, and avoid skin/eye contact. For spills, absorb with inert materials (e.g., vermiculite) and dispose via licensed waste handlers .
- Ecotoxicity Assessment : Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity) due to the lack of ecotoxicological data .
Advanced Research Questions
Q. What computational methods can predict the reactivity and regioselectivity of this compound in cycloaddition reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich/poor sites. Use Gaussian or ORCA software to model transition states for [3+2] or [4+2] cycloadditions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF vs. non-polar toluene) .
Q. How can crystallographic data resolve contradictions in reported bond angles or torsional strain within the pyrazolidine ring?
- Methodology :
- Twinning Analysis : Use SHELXL to detect and refine twinned crystals if anomalous bond angles arise. Apply the Flack parameter to verify absolute configuration .
- Comparative Studies : Cross-validate against structurally similar compounds (e.g., ethyl 5-(4-chlorophenyl) analogs) to identify steric or electronic influences .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 14 days. Monitor degradation via HPLC-UV and identify byproducts using LC-MS.
- Protective Group Chemistry : Introduce tert-butyloxycarbonyl (Boc) groups to sensitive amine sites to enhance shelf-life .
Data Contradiction Analysis
Q. How should discrepancies between theoretical (DFT) and experimental (XRD) bond lengths be addressed?
- Methodology :
- Error Source Identification : Check for crystal packing effects or thermal motion artifacts in XRD data using PLATON’s ADDSYM . Re-examine DFT basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) for conformational flexibility .
- Hybrid Approaches : Combine quantum mechanics/molecular mechanics (QM/MM) to model crystal lattice interactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
